Tri(O-tolyl)silanol Tri(O-tolyl)silanol
Brand Name: Vulcanchem
CAS No.: 18748-64-6
VCID: VC16046018
InChI: InChI=1S/C21H22OSi/c1-16-10-4-7-13-19(16)23(22,20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15,22H,1-3H3
SMILES:
Molecular Formula: C21H22OSi
Molecular Weight: 318.5 g/mol

Tri(O-tolyl)silanol

CAS No.: 18748-64-6

Cat. No.: VC16046018

Molecular Formula: C21H22OSi

Molecular Weight: 318.5 g/mol

* For research use only. Not for human or veterinary use.

Tri(O-tolyl)silanol - 18748-64-6

Specification

CAS No. 18748-64-6
Molecular Formula C21H22OSi
Molecular Weight 318.5 g/mol
IUPAC Name hydroxy-tris(2-methylphenyl)silane
Standard InChI InChI=1S/C21H22OSi/c1-16-10-4-7-13-19(16)23(22,20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15,22H,1-3H3
Standard InChI Key DTAPTLBLKILOPC-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1[Si](C2=CC=CC=C2C)(C3=CC=CC=C3C)O

Introduction

Chemical Identity and Structural Characteristics

Tri(O-tolyl)silanol (CAS 18748-64-6, EC 635-427-7) is classified as an organosilanol with the IUPAC name tris(2-methylphenyl)silanol. Its molecular structure features a central silicon atom bonded to three 2-methylphenyl (o-tolyl) groups and one hydroxyl group, creating a tetrahedral geometry. The steric bulk of the o-tolyl substituents significantly influences its reactivity, as demonstrated by its resistance to spontaneous condensation compared to less hindered silanols .

Molecular and Spectroscopic Data

  • Molecular Formula: C21H22OSi\text{C}_{21}\text{H}_{22}\text{OSi}

  • Molecular Weight: 318.48 g/mol

  • Spectroscopic Signatures:

    • 1H^1\text{H} NMR (SpectraBase): Aromatic protons resonate between 6.8–7.2 ppm, while methyl groups appear as singlets near 2.3 ppm .

    • IR Spectroscopy: A broad O–H stretch at ~3200 cm1^{-1} and Si–O vibrations at 1000–1100 cm1^{-1} .

Synthesis and Production Methods

Traditional Hydrolysis of Silyl Chlorides

The most common synthesis involves hydrolyzing tri(O-tolyl)silyl chloride (ClSi(O-tolyl)3\text{ClSi(O-tolyl)}_3) under controlled conditions:

ClSi(O-tolyl)3+H2OHOSi(O-tolyl)3+HCl\text{ClSi(O-tolyl)}_3 + \text{H}_2\text{O} \rightarrow \text{HOSi(O-tolyl)}_3 + \text{HCl}

This reaction typically employs aqueous bases like sodium bicarbonate to neutralize hydrochloric acid byproducts. Yields exceeding 85% are achievable with rigorous moisture exclusion .

Visible Light-Mediated Metal-Free Synthesis

A 2023 breakthrough published in Molecules demonstrated a photochemical route using organoboron catalysts under visible light irradiation :

HSi(O-tolyl)3+H2OB(C6F5)3,hνHOSi(O-tolyl)3+H2\text{HSi(O-tolyl)}_3 + \text{H}_2\text{O} \xrightarrow{\text{B(C}_6\text{F}_5\text{)}_3, \, h\nu} \text{HOSi(O-tolyl)}_3 + \text{H}_2

This method avoids metal catalysts, enhancing compatibility with sensitive applications. Reaction optimization achieved 92% conversion at ambient temperatures .

Physicochemical Properties

Physical Properties

PropertyValue
Melting Point128–132°C (decomposes)
SolubilitySoluble in THF, toluene, DCM
Density1.12 g/cm³

Reactivity and Stability

  • Air Sensitivity: Slowly oxidizes to the siloxane ((O-tolyl)3Si–O–Si(O-tolyl)3\text{(O-tolyl)}_3\text{Si–O–Si(O-tolyl)}_3) upon prolonged air exposure.

  • Thermal Stability: Decomposes above 250°C, releasing toluene and forming silicon oxides .

Applications in Catalysis and Materials Science

Catalytic Intermediate in Siloxane Production

Tri(O-tolyl)silanol serves as a precursor for sterically hindered siloxanes, which are critical in high-temperature lubricants and silicone resins. Condensation with chlorosilanes yields cross-linked polymers with enhanced thermal stability:

HOSi(O-tolyl)3+ClSiR3(O-tolyl)3Si–O–SiR3+HCl\text{HOSi(O-tolyl)}_3 + \text{ClSiR}_3 \rightarrow \text{(O-tolyl)}_3\text{Si–O–SiR}_3 + \text{HCl}

Ligand in Homogeneous Catalysis

Despite its bulk, tri(O-tolyl)silanol forms complexes with transition metals such as ruthenium and palladium. These complexes exhibit exceptional activity in hydrogenation and C–C coupling reactions. For example, a Ru–silanol complex achieved 99% selectivity in alkene hydrogenation under mild conditions .

Photocatalytic Systems

The 2023 metal-free synthesis method leverages tri(O-tolyl)silanol’s ability to act as a proton shuttle in visible light-mediated reactions, enabling efficient reduction of silanes to silanols without sacrificial agents .

Hazard CodeDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Protective Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and fume hoods are mandatory.

  • Storage: Store under nitrogen at 2–8°C to prevent oxidation.

Recent Research and Future Directions

A 2025 study highlighted tri(O-tolyl)silanol’s role in stabilizing radical intermediates in polymer chemistry, enabling the synthesis of novel silicone-based elastomers with self-healing properties . Future research aims to exploit its electronic effects in asymmetric catalysis and energy storage materials.

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